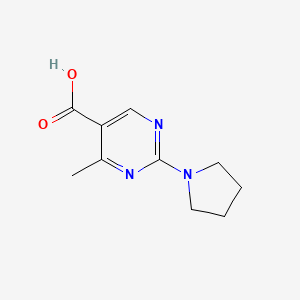
4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is also known by other synonyms such as 4-methyl-2-1-pyrrolidinyl-5-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyrimidine ring, which is further substituted by a methyl group and a carboxylic acid group . The InChI code for this compound is 1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (207.23) and its molecular formula (C10H13N3O2) . Other specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One prominent area of application is in the synthesis of novel heterocyclic compounds. For example, a study details the one-pot condensation process that leads to the formation of novel bicyclic systems, highlighting the chemical versatility and reactivity of pyrrolidine-derived compounds in creating complex structures with potential biological activities (Kharchenko, Detistov, & Orlov, 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of pyrimidine carboxylic acids have been investigated for various biological activities. For instance, the synthesis and study of pyrimidine-5-carboxylic acid derivatives for fungicidal properties demonstrate the potential therapeutic applications of these compounds (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
Antiprotozoal Agents
Research has also extended to the development of compounds with antiprotozoal properties. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown promising results against protozoal infections, showcasing the importance of pyrimidine derivatives in addressing global health challenges (Ismail et al., 2004).
Optical and Electronic Properties
The structural, electronic, and optical properties of thiopyrimidine derivatives have been explored, indicating their potential in nonlinear optics (NLO) and optoelectronic applications. Such studies underscore the significance of pyrimidine derivatives in the development of new materials for technological applications (Hussain et al., 2020).
Chemical Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted synthesis of pyrimidine derivatives, have been developed to improve the efficiency and yield of these compounds. This research demonstrates the continuous evolution of synthetic methodologies to better access chemically complex and biologically significant molecules (Matloobi & Kappe, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWCHEHLZAWFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


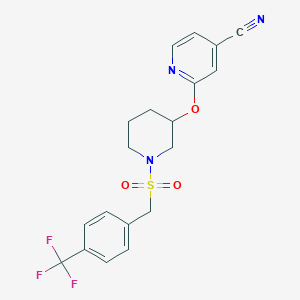

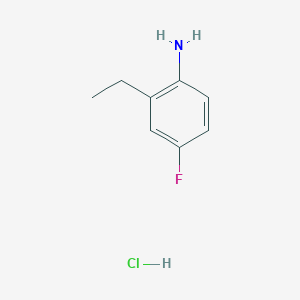
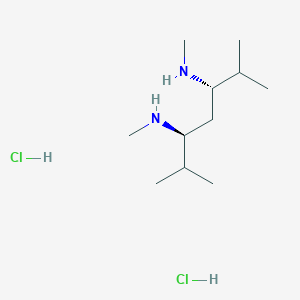
![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)
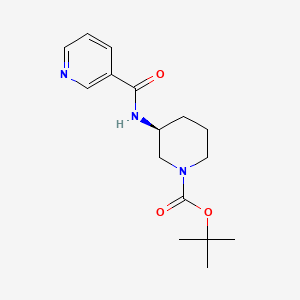

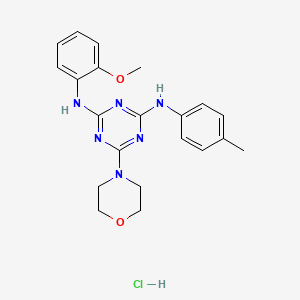
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)
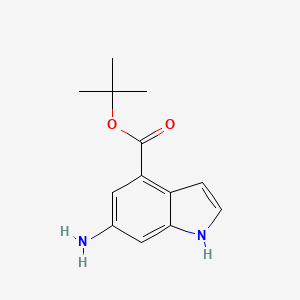
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)
